N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
説明
特性
分子式 |
C25H24N4O3S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H24N4O3S/c1-29-21-11-7-6-10-20(21)27-25(29)33-17-24(30)28-26-15-19-12-13-22(23(14-19)31-2)32-16-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,28,30)/b26-15+ |
InChIキー |
JXDRLOYDJMOQIU-CVKSISIWSA-N |
異性体SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
正規SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
製品の起源 |
United States |
準備方法
Preparation of 1-Methyl-1H-Benzimidazole-2-Thiol
The benzimidazole-thiol moiety is synthesized via cyclization of o-phenylenediamine derivatives. 1-Methyl-1H-benzimidazole-2-thiol (CAS: 2360-22-7) serves as the sulfur-containing precursor. A typical procedure involves:
-
Reacting o-phenylenediamine with methyl isothiocyanate in acidic conditions to form the benzimidazole ring.
-
Methylation at the N1 position using methyl iodide in the presence of a base such as potassium carbonate.
-
Purification via recrystallization from ethanol/water mixtures, yielding the thiol derivative as a white solid.
Characterization Data :
Synthesis of 4-(Benzyloxy)-3-Methoxybenzaldehyde
The aldehyde component is prepared through selective protection and oxidation:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is benzylated at the 4-hydroxy position using benzyl bromide and potassium carbonate in DMF.
-
The resulting 4-(benzyloxy)-3-methoxybenzaldehyde is isolated via column chromatography (hexane/ethyl acetate, 3:1).
Key Reaction Conditions :
Formation of 2-[(1-Methyl-1H-Benzimidazol-2-yl)Sulfanyl]Acetohydrazide
Thioetherification Reaction
The sulfanyl-acetate intermediate is synthesized by reacting 1-methyl-1H-benzimidazole-2-thiol with chloroacetyl chloride :
-
Dissolve the thiol (1.0 equiv) in anhydrous THF under nitrogen.
-
Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C, followed by triethylamine (2.0 equiv).
-
Stir at room temperature for 4 hours to yield 2-chloro-N-(1-methyl-1H-benzimidazol-2-yl)acetamide .
Modification for Hydrazide Formation :
-
Reflux the chloroacetamide with hydrazine hydrate (3.0 equiv) in ethanol for 6 hours.
-
Isolate the hydrazide (2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide ) via filtration and recrystallization from ethanol.
Analytical Data :
-
¹H-NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.55–7.12 (m, 4H, benzimidazole-H), 4.12 (s, 2H, CH₂), 3.89 (s, 3H, N-CH₃).
Condensation to Form the Target Hydrazone
Schiff Base Formation
The final step involves condensing the hydrazide with 4-(benzyloxy)-3-methoxybenzaldehyde :
-
Dissolve the hydrazide (1.0 equiv) and aldehyde (1.1 equiv) in absolute ethanol containing 3 drops of concentrated HCl.
-
Reflux the mixture for 1 hour, then pour into ice-cold water.
-
Neutralize with 10% sodium bicarbonate, filter the precipitate, and recrystallize from DMF/water.
Optimized Conditions :
-
Solvent: Absolute ethanol
-
Catalyst: HCl (37%)
-
Temperature: Reflux (~78°C)
Analytical Characterization of the Final Product
Spectroscopic Validation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Thiol Synthesis | Methyl isothiocyanate, HCl, reflux | 75% | Over-methylation side products |
| Thioetherification | Chloroacetyl chloride, Et₃N, THF | 82% | Thiol oxidation |
| Hydrazide Formation | Hydrazine hydrate, ethanol, reflux | 68% | Incomplete hydrazine reaction |
| Schiff Base Condensation | 4-(Benzyloxy)-3-methoxybenzaldehyde, HCl | 73% | E/Z isomerism |
Troubleshooting and Process Optimization
Mitigating Isomer Formation
The E/Z isomerism of the hydrazone can be minimized by:
Enhancing Hydrazide Reactivity
-
Activate the hydrazide with acetic acid prior to condensation.
-
Use microwave-assisted synthesis (100°C, 15 minutes) to accelerate the reaction.
Industrial and Regulatory Considerations
Scalability Challenges
化学反応の分析
科学研究への応用
N’-{(E)-[4-(ベンジルオキシ)-3-メトキシフェニル]メチリデン}-2-[(1-メチル-1H-ベンゾイミダゾール-2-イル)スルファニル]アセトヒドラジドには、いくつかの科学研究への応用があります。
科学的研究の応用
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:
作用機序
N’-{(E)-[4-(ベンジルオキシ)-3-メトキシフェニル]メチリデン}-2-[(1-メチル-1H-ベンゾイミダゾール-2-イル)スルファニル]アセトヒドラジドの作用機序には、特定の分子標的との相互作用が含まれます。 ベンゾイミダゾール部分は、さまざまな酵素や受容体に結合することが知られており、その活性を阻害する可能性があります . この化合物は、細胞増殖やアポトーシスに関与する細胞経路を阻害することもあり、その抗腫瘍効果に寄与しています .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives differ in substituents on the benzylidene ring, benzimidazole modifications, and sulfanyl group variations. Key comparisons include:
Spectroscopic and Crystallographic Validation
- IR Spectroscopy : All analogues show characteristic peaks for C=O (1660–1680 cm⁻¹) and C=N (1600–1620 cm⁻¹) .
- NMR : The benzyloxy and methoxy protons resonate at δ 5.1–5.3 (OCH₂Ph) and δ 3.8–3.9 (OCH₃) , respectively .
- X-ray Crystallography : The (E)-configuration of the hydrazone bond is confirmed in related structures (e.g., compound 4 in ), ensuring geometric consistency across the series.
生物活性
N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity, particularly focusing on its antimicrobial, antiviral, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzyloxy group, a methoxyphenyl moiety, and a benzimidazole-sulfanyl component. Its molecular formula is C21H22N4O2S, with a molecular weight of 398.5 g/mol. The structural complexity contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar benzimidazole derivatives, suggesting that compounds with structural similarities may exhibit significant activity against various pathogens.
Case Study: Antimicrobial Screening
A study conducted by Youssif et al. evaluated a series of benzimidazole-triazole hybrids, which included derivatives similar to the target compound. The results indicated:
- Activity Against Bacteria : Compounds exhibited antibacterial activity ranging from 35% to 80% compared to standard drugs like Ciprofloxacin against Staphylococcus aureus and E. coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values for the most active compounds were reported between 6.25 µmol/mL and 12.5 µmol/mL against E. coli .
| Compound | Target Bacteria | Activity (%) | MIC (µmol/mL) |
|---|---|---|---|
| 2a | Staphylococcus aureus | 65% of Ciprofloxacin | 18 |
| 3a | E. coli | 70% of Fluconazole | 6.25 |
Antiviral Activity
Benzimidazole derivatives have also been investigated for their antiviral properties . The presence of sulfur and nitrogen heterocycles in their structure has been correlated with enhanced antiviral activity.
Research Findings
A review article summarized various studies showing that benzimidazole-triazole hybrids possess significant antiviral effects against viruses such as HIV and influenza. The mechanisms often involve inhibition of viral replication and interference with viral entry into host cells .
Anticancer Activity
The anticancer potential of the compound has been explored in several studies, particularly focusing on its ability to induce apoptosis in cancer cells.
Experimental Data
In vitro studies demonstrated that related compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Compounds were shown to cause G1 phase arrest in cancer cells .
Toxicity and Selectivity
Assessing the toxicity of N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is crucial for its therapeutic application. Preliminary cytotoxicity assays indicate that while exhibiting potent biological activity, the compound maintains a favorable selectivity index, suggesting lower toxicity towards normal cells compared to cancerous cells .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound?
Answer:
The synthesis involves multi-step reactions requiring precise control of:
- Temperature: Reflux conditions (e.g., ethanol at 78°C) to ensure complete conversion of intermediates .
- Solvent Selection: Polar solvents like methanol or DMSO enhance solubility and reaction rates for condensation steps .
- Catalysts: Acetic acid or p-toluenesulfonic acid may accelerate hydrazone formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol) ensures >95% purity .
Basic: How is the structural integrity of the compound confirmed?
Answer:
Methodological characterization includes:
- NMR Spectroscopy: 1H and 13C NMR verify hydrazone (C=N, ~8.2 ppm) and benzimidazole (aromatic protons, 7.0–8.5 ppm) moieties .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns matching the molecular formula .
- IR Spectroscopy: Peaks at ~1600 cm⁻¹ (C=N) and ~3200 cm⁻¹ (N-H) validate functional groups .
Advanced: What experimental strategies elucidate its mechanism of action in anticancer studies?
Answer:
Advanced methodologies include:
- Enzyme Inhibition Assays: Test interactions with topoisomerase II or tubulin using fluorescence polarization or microtubule polymerization assays .
- Molecular Docking: Simulate binding affinities to receptors (e.g., EGFR) using AutoDock Vina with PDB structures .
- Cellular Apoptosis Assays: Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity measurements in cancer cell lines (e.g., MCF-7) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., variable IC50 values) are addressed by:
- Standardized Assays: Replicate studies under identical conditions (e.g., 48-hour incubation, 10% FBS media) .
- Structural Validation: Re-characterize compound batches via HPLC (>98% purity) to rule out degradation .
- Synergistic Studies: Test combinatorial effects with known inhibitors to identify off-target interactions .
Advanced: How to design comparative studies to highlight its uniqueness among benzimidazole derivatives?
Answer:
- Structural Comparisons: Focus on substituent effects (e.g., benzyloxy vs. methoxy groups) using SAR tables .
- Biological Profiling: Parallel testing against N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene} analogs in antimicrobial (MIC assays) and antioxidant (DPPH scavenging) models .
- Thermodynamic Studies: Compare binding energies via isothermal titration calorimetry (ITC) .
Basic: What protocols ensure compound stability during storage?
Answer:
- Storage Conditions: -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Stability Monitoring: Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .
- Lyophilization: For long-term storage, lyophilize in PBS (pH 7.4) to maintain solubility and activity .
Advanced: How to pharmacologically optimize its scaffold for enhanced activity?
Answer:
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -NO2) at the phenyl ring to improve receptor binding .
- Prodrug Synthesis: Modify the hydrazide moiety to ester derivatives for increased bioavailability .
- In Vivo PK/PD Studies: Assess oral bioavailability in rodent models and correlate with in vitro IC50 data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
